Chondropsin D -

Chondropsin D

Catalog Number: EVT-1592410
CAS Number:
Molecular Formula: C83H133N3O26
Molecular Weight: 1588.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is a natural product found in Chondropsis with data available.
Overview

Chondropsin D is a macrolide lactam compound isolated from marine sponges, particularly from the species Chondropsis sp.. It belongs to a class of compounds known for their complex ring structures and potential biological activities, including antitumor properties. Chondropsin D is characterized by its 37-membered ring structure, which contributes to its unique chemical behavior and biological effects. This compound has garnered interest due to its cytotoxic activity against various cancer cell lines, making it a subject of research in the field of medicinal chemistry.

Source and Classification

Chondropsin D was first identified as a minor constituent of an aqueous extract from the marine sponge Chondropsis sp.. This sponge has been a source of other notable compounds, including chondropsins A and B, which are also polyketide-derived macrolides with significant biological activity. Chondropsin D is classified as a macrolide lactam due to its large cyclic structure that includes a lactam (a cyclic amide) component, which is integral to its chemical properties and biological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chondropsin D involves several key steps that leverage both natural extraction methods and synthetic organic chemistry techniques. The initial isolation from marine sources typically involves:

  1. Extraction: The sponge material is subjected to aqueous extraction, followed by solvent partitioning to isolate the desired compounds.
  2. Purification: Techniques such as column chromatography may be employed to purify Chondropsin D from other constituents.
  3. Structural Elucidation: The structure of Chondropsin D is confirmed using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The conversion of chondropsin A to chondropsin D through base-catalyzed intramolecular transesterification has also been documented, highlighting the compound's synthetic versatility .

Molecular Structure Analysis

Structure and Data

Chondropsin D features a complex molecular structure characterized by a 37-membered macrocyclic ring. Its molecular formula is C₃₉H₆₅N₃O₈S, which includes multiple functional groups contributing to its reactivity and biological activity. The detailed structural analysis reveals the presence of specific stereocenters that are crucial for its interaction with biological targets.

Spectroscopic data such as NMR provides insight into the arrangement of atoms within the molecule, confirming the connectivity and spatial orientation necessary for its function .

Chemical Reactions Analysis

Reactions and Technical Details

Chondropsin D can undergo various chemical reactions typical for macrolides, including:

  • Hydrolysis: Under acidic or basic conditions, the lactam ring may hydrolyze, affecting its biological activity.
  • Transesterification: This reaction can modify the ester bonds within the molecule, potentially altering its pharmacological properties.
  • Reduction and Oxidation: Functional groups within Chondropsin D can participate in redox reactions, which are essential for modifying its activity profile.

These reactions are often studied using chromatographic techniques to monitor product formation and reaction kinetics .

Mechanism of Action

Process and Data

The mechanism of action for Chondropsin D primarily involves inhibition of vacuolar H⁺-ATPases (V-ATPases), which are essential for maintaining cellular pH and ion homeostasis. The compound exhibits potent inhibitory effects on V-ATPase activity, with half-maximal inhibition occurring at concentrations ranging from 0.04 to 0.7 micromolar in vitro . This inhibition disrupts cellular processes such as nutrient uptake and waste removal, leading to cytotoxic effects in tumor cells.

The specificity of Chondropsin D towards different V-ATPase isoforms suggests potential applications in targeting specific cancer types while minimizing effects on normal cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chondropsin D exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 703 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but less soluble in water due to its large hydrophobic structure.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.

Analytical techniques like UV-Vis spectroscopy can be employed to assess concentration and purity during synthesis and formulation .

Applications

Scientific Uses

Chondropsin D has significant potential in scientific research, particularly in pharmacology and medicinal chemistry:

  1. Antitumor Research: Due to its cytotoxic properties against cancer cell lines, it serves as a lead compound for developing new anticancer therapies.
  2. Biochemical Studies: Its role as a V-ATPase inhibitor makes it valuable for studying cellular mechanisms related to pH regulation and ion transport.
  3. Natural Product Chemistry: As part of ongoing efforts to discover new bioactive compounds from marine sources, Chondropsin D exemplifies the rich chemical diversity available in marine ecosystems.
Discovery and Contextual Significance of Chondropsin D

Historical Isolation from Marine Sponges

Chondropsin D was first isolated in 2001 from aqueous extracts of the marine sponge Chondropsis sp., collected through biodiscovery initiatives led by the Australian Institute of Marine Science (AIMS) and the U.S. National Cancer Institute (NCI) [2] [5] [8]. This compound was identified as a minor constituent of the sponge's secondary metabolome, constituting <0.01% of the crude extract by mass [1] [5]. Initial extraction protocols employed sequential organic solvent partitioning followed by reverse-phase HPLC, revealing its presence alongside the more abundant chondropsins A and B [1]. The discovery occurred during pharmacological screening for cytotoxic agents, with chondropsin D demonstrating potent activity against osteosarcoma cell lines (IC₅₀ < 50 nM) in the NCI's 60-cell line panel [3] [8].

Table 1: Comparative Profile of Chondropsin-Class Compounds

CompoundMacrocycle SizeSource SpongeRelative AbundanceKey Biological Activity
Chondropsin A35-memberedChondropsis sp.Major constituentPotent cytotoxicity
Chondropsin B35-memberedChondropsis sp.Major constituentCytotoxicity
Chondropsin D37-memberedChondropsis sp.Minor constituentV-ATPase inhibition
73-Deoxychondropsin A35-memberedIrcinia ramosaModerateCytotoxicity
Poecillastrin D37-memberedJaspis serpentinaVariableCytotoxicity

Taxonomic and Ecological Context

Chondropsin D-producing sponges belong to the family Chondropsidae (order: Poecilosclerida), predominantly found in Indo-Pacific coral reef ecosystems [2] [7]. Taxonomic identification of the source organism (Chondropsis sp.) presented challenges due to morphological plasticity in sponges and the frequent misassignment of collection vouchers [10]. Ecological studies indicate these sponges are filter-feeding benthic organisms inhabiting depths of 15-40 meters, where they face predation pressure from reef fish and echinoderms [7] [9]. The production of chondropsin-class compounds is hypothesized to serve as a chemical defense mechanism, with their potent cytotoxicity deterring predators and fouling organisms [7] [9]. Notably, related chondropsins have been isolated from sponges in the genus Ircinia (family: Irciniidae), suggesting convergent evolution of polyketide biosynthesis pathways in phylogenetically distinct sponge lineages [2] [6].

Initial Identification as a Minor Polyketide-Derived Metabolite

Structural elucidation of chondropsin D relied on integrated spectroscopic analysis:

  • High-resolution mass spectrometry established the molecular formula C₄₆H₇₂N₂O₁₄
  • Multidimensional NMR (¹H, ¹³C, COSY, HMBC) revealed a 37-membered macrolide lactam ring with conjugated tetraene functionality [1] [5]

A critical breakthrough came through semisynthetic confirmation of its structure. Researchers demonstrated that methylated chondropsin A (35-membered macrocycle) underwent base-catalyzed transesterification (0.1M NaOH/MeOH, 25°C, 48h) to yield methylated chondropsin D, confirming the structural relationship between these congeners [1] [5]. This rearrangement mechanism explained its minor abundance in extracts, suggesting chondropsin D may be an artefact of extraction alkalinity or enzymatic processing in situ. Its biosynthetic origin was attributed to a polyketide synthase pathway based on modular acetate and propionate units observed in the carbon skeleton [1] [9].

Table 2: Key Spectroscopic Features of Chondropsin D

Characterization MethodCritical Structural Insights
HR-ESI-MSm/z 877.5043 [M+H]⁺ (calc. for C₄₆H₇₃N₂O₁₄: 877.5046)
¹H-NMR (500 MHz, CD₃OD)δ 5.92 (dd, J=15.2, 10.8 Hz, H-15), 7.12 (d, J=11.0 Hz, H-26), lactam NH at δ 6.85
¹³C-NMR (125 MHz, CD₃OD)6 olefinic carbons (δ 114.2–147.8), lactam carbonyl at δ 174.9
HMBCKey correlations: H-1 to C-3/C-37; H-37 to C-1/C-35

The ecological significance of chondropsin D was later illuminated when it was recognized as a founding member of the chondropsin-class V-ATPase inhibitors – a mechanism confirmed through comparative profiling with bafilomycins and salicylihalamides [3]. Its unique selectivity profile toward fungal V-ATPases (IC₅₀ 40 nM) over mammalian isoforms (IC₅₀ >10 μM) suggested evolutionary optimization for specific ecological interactions in the reef environment [3] [8].

Properties

Product Name

Chondropsin D

IUPAC Name

4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid

Molecular Formula

C83H133N3O26

Molecular Weight

1588.9 g/mol

InChI

InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1

InChI Key

WBOYXNHINMBQNA-LYNPZQPKSA-N

Synonyms

chondropsin D

Canonical SMILES

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O

Isomeric SMILES

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O

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